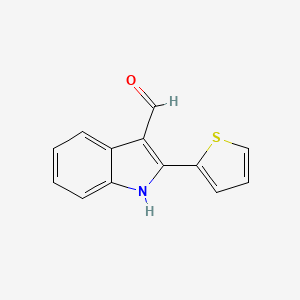

2-(2-Thienyl)-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 2-(2-Thienyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thienyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOFPUXZLONTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 2-(2-Thienyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the indole core remains one of the most privileged scaffolds. Specifically, 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6) represents a highly versatile, functionalized building block [1]. By incorporating a thiophene ring at the C2 position and a reactive formyl group at the C3 position, this molecule offers a unique combination of bioisosterism, extended

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of its physicochemical properties, structural advantages, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Properties & Structural Analysis

The strategic placement of the 2-thienyl group acts as a bioisostere for a phenyl ring. Thiophene is more electron-rich and slightly smaller than benzene, which alters the lipophilic efficiency and

Quantitative Property Matrix

The following table summarizes the core quantitative data of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and the causality behind its significance in drug design [1][2].

| Property | Value | Causality / Significance in Drug Design |

| Molecular Weight | 227.28 g/mol | Highly ligand-efficient; leaves ample room for further derivatization without violating Lipinski's Rule of 5. |

| XLogP3 | 2.9 | Optimal lipophilicity for passive membrane permeability; driven by the hydrophobic thiophene bioisostere. |

| Topological Polar Surface Area (TPSA) | 61.1 Ų | Excellent for oral bioavailability; suggests potential blood-brain barrier (BBB) penetration if left unmodified. |

| H-Bond Donors | 1 | The Indole -NH acts as a critical hydrogen bond donor (e.g., interacting with kinase hinge region backbones). |

| H-Bond Acceptors | 2 | The carbonyl oxygen and thiophene sulfur provide specific interaction points for target stabilization. |

Synthetic Strategy & Experimental Workflow

The most robust and scalable method for synthesizing 2-(2-Thienyl)-1H-indole-3-carbaldehyde involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to establish the 2-thienyl substituted indole, followed by a regioselective Vilsmeier-Haack formylation at the C3 position [3].

Synthesis workflow of 2-(2-Thienyl)-1H-indole-3-carbaldehyde via Suzuki coupling and Vilsmeier-Haack.

Step-by-Step Protocol: Vilsmeier-Haack Formylation

This protocol is designed as a self-validating system. The visual and thermal cues at each step confirm the mechanistic progression of the reaction.

Objective: Regioselective formylation of 2-(2-thienyl)-1H-indole at the C3 position.

Reagents: 2-(2-thienyl)-1H-indole (1.0 eq), Phosphorus oxychloride (POCl

Step 1: Vilsmeier Reagent Generation

-

Action: In an oven-dried, argon-purged round-bottom flask, add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Add POCl

dropwise over 15 minutes. -

Causality: The reaction between DMF and POCl

is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the highly reactive chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent). A self-validating cue is the formation of a pale yellow/orange tint, indicating successful complex formation.

Step 2: Substrate Addition

-

Action: Dissolve 2-(2-thienyl)-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Causality: Slow addition ensures that the localized concentration of the indole does not cause a sudden exotherm. The C3 position of the indole is highly nucleophilic due to the electron-donating nature of the pyrrole nitrogen, ensuring strict regioselectivity.

Step 3: Reaction Propagation

-

Action: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 45 °C for 2 hours.

-

Causality: Heating accelerates the formation of the Wheland intermediate and its subsequent rearomatization to the stable iminium species.

Step 4: Hydrolysis and Workup

-

Action: Pour the reaction mixture over crushed ice. Slowly add 20% aqueous NaOH until the pH reaches strictly 7.5 - 8.0.

-

Causality: Alkaline hydrolysis converts the iminium intermediate into the final aldehyde. Strict pH control is the validation step here; pushing the pH too high (>9) risks base-catalyzed side reactions (e.g., aldol-type condensations or degradation of the aldehyde).

Step 5: Isolation

-

Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

SO

Mechanistic Insights

Understanding the electron flow during the Vilsmeier-Haack reaction is critical for troubleshooting yield issues. The indole core acts as an enamine-like nucleophile. The presence of the 2-thienyl group slightly withdraws electron density via induction but extends

Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

Applications in Medicinal Chemistry & Drug Discovery

For drug development professionals, 2-(2-Thienyl)-1H-indole-3-carbaldehyde is not merely an end-product, but a launchpad for complex pharmacophores.

-

Kinase Inhibitor Design: The indole core effectively mimics the purine ring of ATP. When designed into a kinase inhibitor, the C2-thienyl group is perfectly positioned to project into the hydrophobic pocket II of the kinase active site, while the indole -NH forms crucial hydrogen bonds with the hinge region backbone.

-

Bis(indolyl)methanes (BIMs): By reacting this aldehyde with another equivalent of an indole derivative under Lewis acid catalysis, researchers can synthesize BIMs. These compounds are heavily investigated for their ability to induce apoptosis in various cancer cell lines. The added lipophilicity of the thienyl group enhances cellular permeability.

-

Schiff Base Antimicrobials: Condensation of the C3-carbaldehyde with primary amines (e.g., aniline derivatives) yields imines (Schiff bases). The extended conjugation system provided by the thiophene-indole-imine axis often results in molecules with potent antifungal and antibacterial properties, as they can effectively intercalate with microbial DNA or inhibit specific metalloenzymes.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12207875, 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde". PubChem. URL:[Link]

-

Holla, B. S., & Ambekar, S. Y. "Studies on Biheterocycles – Part I: Formylation of 2-(2'-Thienyl)indole". Indian Journal of Chemistry, 16B, 240-241 (1978). URL: [Link]

Biological Activity of 2-(2-Thienyl)-1H-indole-3-carbaldehyde Derivatives: A Technical Guide

Topic: Biological Activity of 2-(2-Thienyl)-1H-indole-3-carbaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Among its derivatives, 2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a critical pharmacophore. The incorporation of the thiophene ring at the C2 position—acting as a bioisostere for the phenyl group—enhances lipophilicity and metabolic stability, while the C3-formyl group serves as a versatile "chemical handle" for further derivatization into Schiff bases, hydrazones, and chalcones.

This guide details the synthesis, pharmacological profiling, and molecular mechanisms of these derivatives, specifically focusing on their anticancer , antimicrobial , and antioxidant potentials.

Chemical Synthesis & Structural Biology

The Core Scaffold Synthesis

The synthesis of the title compound requires a two-stage protocol ensuring high regioselectivity.[1]

-

Fischer Indole Synthesis: Condensation of phenylhydrazine with 2-acetylthiophene yields the 2-(2-thienyl)-1H-indole intermediate.

-

Vilsmeier-Haack Formylation: Electrophilic substitution at the electron-rich C3 position introduces the aldehyde functionality.[1]

Protocol 1: Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde

-

Reagents: Phenylhydrazine, 2-Acetylthiophene, Polyphosphoric acid (PPA), POCl₃, DMF.

-

Step A (Cyclization): Reflux phenylhydrazine (10 mmol) and 2-acetylthiophene (10 mmol) in ethanol with catalytic acetic acid. Evaporate solvent.[1][2] Heat the residue in PPA at 100°C for 3 hours. Pour into ice water, filter, and recrystallize (EtOH) to get 2-(2-thienyl)indole.

-

Step B (Formylation): Cool DMF (5 mL) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min to generate the chloroiminium salt (Vilsmeier reagent).[1] Add 2-(2-thienyl)indole (1 eq) dissolved in DMF. Heat at 80°C for 4-6 hours. Hydrolyze with saturated NaOAc solution. Collect the precipitate.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion of precursors into the active Schiff base and Chalcone derivatives.

Figure 1: Synthetic workflow from raw materials to bioactive derivatives.[3]

Pharmacological Profile[1][4][5]

Anticancer Activity

Derivatives of 2-(2-thienyl)-1H-indole-3-carbaldehyde, particularly chalcones and hydrazones , exhibit potent cytotoxicity against carcinoma cell lines (HCT-116, MCF-7, HepG2).

-

Mechanism of Action:

-

DNA Intercalation: The planar indole-thiophene system intercalates between DNA base pairs, disrupting replication.

-

Cell Cycle Arrest: Active derivatives arrest cells at the S and G2/M phases .[1]

-

MicroRNA Regulation: Treatment has been shown to upregulate tumor suppressors (miR-30c, miR-107 ) and downregulate oncogenes (miR-25 ), leading to apoptosis.

-

Table 1: Cytotoxicity Profile (HCT-116 Colon Cancer Line)

| Derivative Type | Substitution (R) | IC₅₀ (µM) | Mechanism Highlight |

| Chalcone | 4-Methoxy | 7.1 ± 0.07 | G2/M Arrest, miR-25 downregulation |

| Chalcone | 4-Chloro | 10.5 ± 0.07 | DNA Damage induction |

| Schiff Base | 4-Nitroaniline | 11.9 ± 0.05 | Apoptosis (Caspase-3 activation) |

| Standard | Doxorubicin | 4.2 ± 0.10 | DNA Intercalation |

Antimicrobial & Antifungal Activity

The lipophilic nature of the thiophene ring facilitates penetration through the lipid bilayer of microbial cell walls.[1] Schiff bases derived from this aldehyde are particularly effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

-

Key Insight: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of the Schiff base significantly lower the Minimum Inhibitory Concentration (MIC).

Protocol 2: MIC Determination (Broth Microdilution)

-

Inoculum: Adjust bacterial suspension to

CFU/mL. -

Dilution: Prepare serial two-fold dilutions of the test compound (from 1000 µg/mL to 1.95 µg/mL) in DMSO/Mueller-Hinton broth.

-

Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye for confirmation (blue = no growth, pink = growth).[1]

Antioxidant Potential

Schiff bases containing phenolic hydroxyl groups (e.g., derived from 4-aminophenol) exhibit high radical scavenging activity. The indole nitrogen (N-H) also contributes to hydrogen atom transfer (HAT) mechanisms.[1]

Mechanistic Pathways

The following diagram details the multi-target mechanism of action for the anticancer activity of these derivatives.

Figure 2: Molecular mechanism of anticancer action involving DNA binding and epigenetic modulation.

References

-

El-Sawy, E. R., et al. (2024).[1] Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports.[1] Link

-

Sinha, D., et al. (2008).[1][4] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Link

-

BenchChem Protocols. (2025). Vilsmeier-Haack Formylation of Indoles: Application Notes and Protocols. Link

-

Mubassir, M., et al. (2025).[1] Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Link

-

Zhu, Y.-R., et al. (2022).[1] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry. Link

Sources

Comprehensive Solubility Profile of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in Organic Solvents: A Technical Guide for Preformulation and Synthesis

Abstract

For researchers and drug development professionals, understanding the solvation thermodynamics of complex synthetic intermediates is a critical prerequisite for successful assay development, preformulation, and high-yield synthesis. 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6) is a highly versatile building block frequently utilized in the synthesis of bioactive indole alkaloids, immunomodulators, and optoelectronic materials.

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of this compound. By bridging predictive thermodynamic models with empirical solvent screening protocols, this guide establishes a robust framework for manipulating the solubility of highly lipophilic, hydrogen-bonded heterocyclic systems.

Molecular Architecture & Physicochemical Baseline

To accurately predict and manipulate solubility, one must first deconstruct the solute's molecular architecture. 2-(2-Thienyl)-1H-indole-3-carbaldehyde (Molecular Weight: 227.28 g/mol ) consists of three distinct functional domains that dictate its intermolecular interactions:

-

The Indole Core: Provides a rigid, planar aromatic system capable of

stacking, alongside a secondary amine (N-H) that acts as a strong hydrogen-bond donor. -

The Carbaldehyde Group (-CHO): Introduces a localized dipole and acts as a primary hydrogen-bond acceptor.

-

The Thiophene Ring: Contributes to the overall hydrophobicity and polarizability of the molecule, enhancing its affinity for lipophilic environments.

According to [1], the compound possesses an XLogP3 of 2.9 , indicating significant lipophilicity. In the solid state, the combination of the N-H donor and C=O acceptor facilitates the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains. To achieve dissolution, a solvent must possess sufficient cohesive energy to disrupt this stable crystal lattice.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before expending valuable API in empirical trials, modern preformulation relies on the [3] to rationally narrow the solvent selection. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

- : Dispersion forces (Van der Waals interactions).

- : Polar forces (Dipole-dipole interactions).

- : Hydrogen bonding forces.

For 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the group contribution method (Van Krevelen and Hoftyzer) reveals a high requirement for

Predictive workflow utilizing Hansen Solubility Parameters (HSP) for rational solvent selection.

Empirical Solubility Matrix

Based on the structural analysis of [2] and predictive HSP modeling, the empirical solubility profile of 2-(2-Thienyl)-1H-indole-3-carbaldehyde across standard organic solvents is summarized below.

Note: Data represents thermodynamic solubility at 25°C.

| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility Classification | Est. Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 30.0 | Strong H-bond acceptance (S=O |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Freely Soluble | > 25.0 | Strong H-bond acceptance (C=O |

| Polar Protic | Methanol (MeOH) | 32.7 | Soluble | 10.0 - 15.0 | Protic H-bonding network disruption |

| Polar Protic | Ethanol (EtOH) | 24.5 | Soluble | 5.0 - 10.0 | Protic H-bonding network disruption |

| Halogenated | Dichloromethane (DCM) | 8.9 | Sparingly Soluble | 1.0 - 5.0 | Dipole-dipole & halogen interactions |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | Sparingly Soluble | 1.0 - 5.0 | Moderate H-bond acceptance |

| Non-Polar | Hexane | 1.9 | Insoluble | < 0.1 | Lack of polar/H-bond interactions |

| Aqueous | Water | 80.1 | Insoluble | < 0.01 | Hydrophobic effect; high API lipophilicity |

Solvation Mechanics & Structural Causality

Why does DMSO vastly outperform Dichloromethane (DCM)? The causality lies in the crystal lattice. In the solid state, the indole N-H and the aldehyde C=O form tightly bound dimers. DCM, while possessing a moderate dipole moment, lacks the strong hydrogen-bond accepting capacity required to competitively disrupt these N-H

Methodological Rigor: Thermodynamic Solubility Protocol

To transition from predictive models to actionable data, researchers must determine the exact thermodynamic solubility of the API. Kinetic dissolution (simply observing a powder dissolve) is prone to supersaturation errors.

The following protocol details a self-validating Shake-Flask Method coupled with HPLC-UV , considered the gold standard for [4].

Step-by-Step Protocol

-

Saturated Solution Preparation: Weigh approximately 50 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde into a 2 mL amber glass vial. Add 1 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

-

Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM.

-

Self-Validating Aliquot Sampling:

-

Extract a 100 µL aliquot at 24 hours (Time Point 1).

-

Extract a second 100 µL aliquot at 48 hours (Time Point 2).

-

Causality Check: If the quantified concentration variance between the 24h and 48h aliquots exceeds 5%, the system has not reached thermodynamic equilibrium. The equilibration period must be extended. This internal control prevents the misreporting of transient kinetic dissolution.

-

-

Phase Separation: Centrifuge the extracted aliquots at 10,000

g for 10 minutes at 25°C to pellet the undissolved API. -

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility with organic solvents). Discard the first 20 µL to account for membrane adsorption.

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (Detection wavelength

nm, corresponding to the conjugated indole-thiophene system).

Standardized shake-flask methodology for determining thermodynamic solubility via HPLC-UV.

Strategic Applications in Preformulation & Synthesis

Understanding this solubility profile directly impacts downstream applications:

-

Synthetic Chemistry: The high solubility in DMF makes it the ideal solvent for further functionalization of the indole ring (e.g., N-alkylation using sodium hydride). The insolubility in water and hexane allows for highly efficient liquid-liquid extraction and recrystallization workflows (e.g., dissolving the crude product in minimal hot ethanol and precipitating with cold water).

-

Drug Delivery Systems: Because the compound is virtually insoluble in water (XLogP3 = 2.9), systemic administration in biological assays requires formulation strategies. The high solubility in DMSO allows for the creation of concentrated stock solutions (e.g., 10-30 mM) that can be serially diluted into aqueous buffer systems containing surfactants (like Tween-80) or encapsulated into lipid nanocarriers.

References

-

PubChem National Center for Biotechnology Information. "2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde." PubChem Compound Summary for CID 12207875. Retrieved March 2026.[Link]

-

European Journal of Pharmaceutical Sciences. "Influence of active pharmaceutical ingredient structures on Hansen solubility parameters." Eur J Pharm Sci. 2021;167(1).[Link]

-

Asian Journal of Pharmaceutics. "Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation." AJP, 2017.[Link]

Targeting the Colchicine Binding Site: A Pharmacophore Modeling Protocol for 2-(2-Thienyl)-1H-indole-3-carbaldehyde Analogs

Topic: Pharmacophore modeling of 2-(2-Thienyl)-1H-indole-3-carbaldehyde analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

The 2-(2-Thienyl)-1H-indole-3-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potency as a Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site (CBS) . Unlike the bulky taxanes, these low-molecular-weight agents offer a distinct advantage in overcoming multi-drug resistance (MDR).

This technical guide provides a rigorous workflow for constructing, validating, and applying a 3D-pharmacophore model for this specific class of analogs. It moves beyond basic docking to define the precise spatial arrangement of steric and electronic features required for nanomolar potency.

Chemical Biology & Structural Rationale[1][2][3][4]

The Scaffold Architecture

The efficacy of 2-(2-Thienyl)-1H-indole-3-carbaldehyde stems from its ability to mimic the pharmacophoric features of Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

| Component | Chemical Feature | Biological Function (CBS Interaction) |

| Indole Core | Aromatic/Hydrophobic | Occupies the hydrophobic pocket at the |

| 2-Thienyl Ring | Lipophilic/Aromatic | Bioisostere for the phenyl ring B of CA-4; engages in |

| 3-Carbaldehyde | Electrophile/H-Bond Acceptor | Forms critical H-bonds with backbone residues (e.g., Asn |

The Target: Beta-Tubulin

The primary target is the Colchicine Binding Site located at the interface of

-

Mechanism: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.

-

Key Residues: Cys241, Leu248, Val318, Ala250, and Lys254.

Computational Workflow: Model Construction

To ensure reproducibility, the modeling process must follow a strict "Data-to-Model" pipeline.

Dataset Curation & Preparation

A robust model requires a training set with a wide range of bioactivity (at least 4 orders of magnitude).

-

Selection: Curate 20–30 analogs with known

values against a specific cell line (e.g., MCF-7 or A549). -

Ligand Preparation:

-

Tautomers: Fix the indole nitrogen to the 1H-tautomer.

-

Ionization: Generate states at pH

. -

Energy Minimization: Use the MMFF94x force field to relieve steric clashes.

-

Conformational Analysis (Critical Step)

The bond between the Indole C2 and the Thiophene ring is rotatable. The bioactive conformation is not necessarily the global minimum.

-

Protocol: Perform a systematic conformational search (0° to 360° in 10° increments) to identify low-energy conformers.

-

Threshold: Retain all conformers within 20 kcal/mol of the global minimum to ensure the bioactive pose is sampled.

Pharmacophore Generation (HypoGen/Phase Algorithm)

We utilize a 3D-QSAR Pharmacophore Generation approach (Ligand-Based).

Input Parameters:

-

Activity Attribute:

( -

Feature Mapping:

Visualization: The Pharmacophore Map

The following diagram illustrates the spatial relationships and the logic flow for generating the model.

Caption: Figure 1: The iterative workflow for generating a validated pharmacophore model. Note the feedback loop from Validation to Model Generation.

Validation Protocols (The "Trust" Pillar)

A pharmacophore model is a hypothesis.[3][4] It must be proven using statistical rigor.

Internal Validation (Cost Analysis)

For HypoGen-style algorithms:

-

Null Cost: The cost of a model with no predictive value.

-

Total Cost: The cost of your generated hypothesis.

-

Difference:

. A value

Fisher Randomization Test

Randomize the activity data (

-

Success Criteria: None of the randomized models should have a cost lower than your original hypothesis.

Test Set & Decoy Set (External Validation)

This is the gold standard.

-

Test Set: 15–20 compounds not in the training set. Calculate the correlation (

) between predicted and experimental activity. -

Decoy Set: Use the DUD-E (Directory of Useful Decoys) to generate 1000+ inactive molecules that resemble the active ligands physically but topologically different.

-

Metrics:

-

Enrichment Factor (EF): Ability to pick actives from the decoy pool.

-

GH Score (Gunner-Henry): A composite metric balancing precision and recall.

-

ROC-AUC: Area Under the Curve. An AUC of 1.0 is perfect; 0.5 is random guessing.

-

Detailed Experimental Protocol: Virtual Screening

Once validated, the model serves as a search query for large databases (e.g., ZINC15, PubChem).

Step 1: Database Preparation

-

Filter database for "Drug-Like" properties (Lipinski’s Rule of 5).

-

Generate 3D conformers for the database (limit to 10 conformers per molecule to save time).

Step 2: Pharmacophore Screening

-

Software: (e.g., Discovery Studio Ligand Pharmacophore Mapping or MOE Pharmacophore Search).

-

Method: "Best Fit" or "Flexible Fit".

-

Constraint: Ligands must map to at least 3 out of 4 pharmacophore features.

Step 3: Molecular Docking (Post-Screening Filter) Pharmacophore screening is a coarse filter. Refine hits using docking.[4][5]

-

Grid Generation: Center grid on the Colchicine Binding Site (PDB ID: 1SA0 or 4O2B ).

-

Selection: Select compounds with Binding Energy

kcal/mol and specific H-bonds to Cys241 or Val318 .

Visualization of the Interaction Logic

Caption: Figure 2: Interaction map showing the mapping of ligand features to specific residues within the Colchicine Binding Site.

References

-

Lu, Y., et al. (2012). "Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity." International Journal of Molecular Sciences.

-

Goel, B., et al. (2023).[7] "Indole derivatives targeting colchicine binding site as potential anticancer agents."[1][7][8] Archiv der Pharmazie.

-

Mirzaei, H., et al. (2016). "Application of GA-MLR for QSAR Modeling of the Arylthioindole Class of Tubulin Polymerization Inhibitors as Anticancer Agents." Iranian Journal of Pharmaceutical Research.

-

RCSB Protein Data Bank. (2004). "Crystal structure of tubulin-colchicine: stathmin-like domain complex (PDB ID: 1SA0)."

-

BenchChem Technical Support. (2025). "A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives."

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity [mdpi.com]

- 6. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of GA-MLR for QSAR Modeling of the Arylthioindole Class of Tubulin Polymerization Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Thermodynamic Stability of 2-(2-Thienyl)-1H-indole-3-carbaldehyde: An In-depth Technical Analysis for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into both experimental and computational methodologies, offering not just procedural steps but also the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this promising molecule.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from laboratory to clinic, establishing its inherent stability is a critical milestone. Thermodynamic stability dictates the molecule's propensity to exist in its lowest energy state, resisting degradation into impurities that could be inactive, toxic, or alter the drug's bioavailability. For a molecule like 2-(2-Thienyl)-1H-indole-3-carbaldehyde, with its indole and thiophene rings, understanding its stability is paramount to de-risking its development.[[“]] This guide will equip you with the necessary tools and knowledge to conduct a thorough thermodynamic stability assessment.

The core of this assessment lies in two complementary approaches: empirical measurement through thermal analysis techniques and theoretical prediction via computational modeling. By integrating these methods, we can achieve a holistic understanding of the molecule's stability profile.

Structural Features of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and Potential Stability Liabilities

The chemical architecture of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (Figure 1) presents several features that warrant investigation for potential stability issues.

-

Indole Nucleus: The indole ring system is a common motif in pharmaceuticals. However, it can be susceptible to oxidation, particularly at the C3 position and the pyrrole nitrogen.[2][3]

-

Aldehyde Group: The carbaldehyde functional group is prone to oxidation to a carboxylic acid, which would represent a significant chemical transformation and a potential impurity.

-

Thiophene Ring: While generally aromatic and stable, the sulfur atom in the thiophene ring can be susceptible to oxidation under certain conditions.

-

Intermolecular Interactions: The presence of a hydrogen bond donor (N-H) and acceptor (C=O) suggests the potential for strong intermolecular hydrogen bonding in the solid state, which can significantly influence crystal lattice energy and, consequently, thermodynamic stability.[4]

A comprehensive stability analysis must therefore probe the molecule's resilience to heat, light, humidity, and oxidative stress.

Figure 1: Chemical Structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde Caption: The structure highlights the key functional groups: indole, thiophene, and carbaldehyde.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques provide direct, empirical data on the solid-state stability of a compound.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal events such as melting, crystallization, and solid-solid phase transitions. A sharp, high-temperature melting point is often indicative of a stable crystalline form.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the melting point (e.g., 25 °C to 250 °C).

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events.

Hypothetical Data Interpretation:

A hypothetical DSC thermogram for a stable crystalline form of 2-(2-Thienyl)-1H-indole-3-carbaldehyde would ideally show a single, sharp endotherm corresponding to its melting point. The absence of exothermic events before the melting point would suggest no decomposition or unwanted phase transitions upon heating.

Table 1: Hypothetical DSC Data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde

| Parameter | Value | Interpretation |

| Onset of Melting | 210 °C | Indicates the beginning of the melting process. |

| Melting Peak | 215 °C | A sharp peak suggests high purity and a well-defined crystalline lattice. |

| Enthalpy of Fusion | 35 kJ/mol | Provides information on the energy required to break the crystal lattice. |

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the extent of mass loss.

Protocol:

-

Sample Preparation: Weigh 5-10 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 500 °C).

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

Hypothetical Data Interpretation:

For a thermodynamically stable compound, the TGA curve should show a flat baseline until a high temperature, at which point a sharp drop indicates decomposition. A gradual mass loss at lower temperatures could suggest the presence of residual solvent or a less stable form.

Table 2: Hypothetical TGA Data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde

| Parameter | Value | Interpretation |

| Onset of Decomposition (Nitrogen) | 280 °C | High decomposition temperature indicates good thermal stability in an inert atmosphere. |

| Onset of Decomposition (Air) | 265 °C | A lower decomposition temperature in air may suggest oxidative degradation. |

| Residue at 500 °C | < 1% | Indicates complete decomposition of the organic material. |

Forced Degradation Studies

Causality: Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradation pathways and the intrinsic stability of the molecule.

Protocol:

-

Stress Conditions: Prepare solutions or solid samples of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and expose them to:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample at 80 °C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Hypothetical Data Interpretation:

The results will reveal the compound's susceptibility to different degradation mechanisms. For example, significant degradation under oxidative conditions would point to the aldehyde or indole moieties as potential liabilities.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers a powerful, in-silico approach to predicting thermodynamic stability, complementing experimental data.[5][6] Density Functional Theory (DFT) is a particularly useful method for this purpose.[7]

Causality: DFT calculations can be used to determine the relative energies of different conformers, polymorphs, and potential degradation products. The structure with the lowest calculated energy is predicted to be the most thermodynamically stable.

Workflow:

-

Structure Generation: Generate the 3D coordinates of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.

-

Conformational Search: Perform a systematic search for low-energy conformers, considering rotation around the single bond connecting the indole and thiophene rings.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Relative Energy Calculation: Compare the Gibbs free energies of the different conformers to identify the most stable one.

Hypothetical Data Interpretation:

The DFT calculations might reveal, for instance, that a planar conformation of the molecule is more stable than a twisted conformation due to extended conjugation. This information can be valuable for understanding its solid-state packing and potential for polymorphism.

Table 3: Hypothetical DFT Results for Conformational Analysis

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Interpretation |

| Planar | 0.00 | The most stable conformer, likely due to maximum π-system overlap. |

| Twisted (30°) | +2.5 | Less stable due to disruption of conjugation. |

| Twisted (90°) | +8.2 | Significantly less stable, unlikely to be populated at room temperature. |

Visualizing the Workflow

To provide a clear overview of the experimental and computational processes, the following diagrams illustrate the key steps.

Caption: The sequential process of TGA experimentation.

Caption: Overview of forced degradation studies.

Caption: A typical workflow for DFT-based stability prediction.

Synthesis of Findings and Future Directions

By integrating the hypothetical experimental and computational data, we can construct a comprehensive stability profile for 2-(2-Thienyl)-1H-indole-3-carbaldehyde. The high melting point and decomposition temperature suggest good intrinsic solid-state stability. However, the potential for oxidative degradation, as hinted by forced degradation studies and the presence of the aldehyde and indole groups, should be a key consideration during formulation development. The computational results provide a rationale for the preferred conformation of the molecule, which can inform polymorph screening studies.

Future work should focus on:

-

Polymorph Screening: A thorough search for different crystalline forms to identify the most thermodynamically stable polymorph.

-

Excipient Compatibility Studies: Assessing the stability of the compound in the presence of common pharmaceutical excipients.

-

Long-Term Stability Studies: Conducting stability studies under ICH-recommended conditions to establish a re-test period or shelf-life.

Conclusion

This technical guide has outlined a robust, multi-faceted approach to evaluating the thermodynamic stability of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. By combining the empirical rigor of thermal analysis with the predictive power of computational modeling, researchers can gain a deep understanding of the molecule's stability characteristics. This knowledge is not merely academic; it is a critical enabler for the successful development of a safe, effective, and stable pharmaceutical product.

References

- Consensus. (n.d.). What are the advancements in applying thermodynamic methods to improve drug candidates?

- PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde.

- Di Marino, D., & Mazzanti, A. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC.

- de-la-Torre, V., & Gotor-López, V. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.

- Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.

- Pérez-Pantoja, D., & González, B. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.

- Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar.

- Arora, P. K. (2025). Microbial Degradation of Indole and Its Derivatives. ResearchGate.

- Patsnap Synapse. (2025). What are computational methods for rational drug design?

- Fluorochem. (n.d.). 5-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS 893734-01-5).

- Kabo, G. J., & Paulechka, Y. U. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.

- Musil, F., & Řeháček, J. (2022). A complete description of thermodynamic stabilities of molecular crystals. PMC.

- Bartel, C. J., & Ortiz, C. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.

- National Institute of Standards and Technology. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8.

- ResearchGate. (2023). (PDF) Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies.

- INIS-IAEA. (2024). Experimental determination of the solubility of small organic molecules in H2O and D2O and the application of the scaled particle theory to aqueous and nonaqueous solutions.

- ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- PMC. (n.d.). 1H-Indole-3-carbaldehyde.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde - the NIST WebBook.

- Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde.

Sources

- 1. consensus.app [consensus.app]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are computational methods for rational drug design? [synapse.patsnap.com]

- 7. bartel.cems.umn.edu [bartel.cems.umn.edu]

Fluorescence properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Fluorescence Properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Indole derivatives are a cornerstone in the development of fluorescent probes and pharmacologically active agents, with their utility stemming from the sensitive photophysical properties of the indole scaffold.[1][2][3] This technical guide provides a comprehensive exploration of the predicted and experimentally verifiable fluorescence properties of a promising, yet under-characterized molecule: 2-(2-Thienyl)-1H-indole-3-carbaldehyde. By integrating a donor-π-acceptor (D-π-A) design, this compound is anticipated to exhibit significant solvatochromism and environmental sensitivity, making it a compelling candidate for advanced applications in cellular imaging and as a molecular sensor.[4] This document synthesizes established principles of indole fluorescence with predictive insights and detailed experimental protocols to empower researchers in harnessing the full potential of this molecule.

Introduction: The Scientific Imperative

The indole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of essential biomolecules like serotonin and a multitude of synthetic functional dyes.[2][3] The introduction of a thienyl group at the 2-position and a carbaldehyde at the 3-position of the indole core creates a molecule with a distinct electronic profile. The electron-rich thiophene acts as a donor, the indole as a π-bridge, and the carbaldehyde as an acceptor, establishing a D-π-A architecture.[4] This configuration is known to give rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the surrounding environment.[5]

This guide will provide a robust theoretical framework for understanding the fluorescence of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, alongside practical, field-tested methodologies for its synthesis and photophysical characterization.

Theoretical Underpinnings of Fluorescence

The fluorescence of indole and its derivatives is typically characterized by two low-lying excited singlet states, ¹Lₐ and ¹Lₑ. The relative ordering and energy gap of these states are highly dependent on the solvent polarity and substitution pattern on the indole ring.[6][7] In non-polar solvents, the ¹Lₐ state is typically lower in energy, while in polar solvents, the more polar ¹Lₑ state is stabilized, leading to a significant red-shift in the emission spectrum, a phenomenon known as solvatochromism.[6][7]

For 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the presence of the thienyl and carbaldehyde groups is expected to further modulate these energy levels. The extended π-conjugation and the ICT character of the excited state will likely result in a pronounced solvatochromic effect.

Molecular Structure and Electronic Transitions

Caption: Molecular structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.

Predicted Photophysical Properties

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| Indole-3-carbaldehyde Schiff bases | DMSO | ~380 | ~450 | ~70 | 0.66-0.70 | [8][9] |

| Bis(indolyl)methanes with arylthiophene | Dichloromethane | ~300 | ~365 | ~65 | - | [10] |

| Ethenyl indoles | Various | Solvent dependent | Solvent dependent | Solvent dependent | - | [11] |

Based on these related structures, it is reasonable to predict that 2-(2-Thienyl)-1H-indole-3-carbaldehyde will exhibit:

-

Positive Solvatochromism: A significant red-shift in the emission spectrum with increasing solvent polarity.[10]

-

A Large Stokes Shift: Indicative of a substantial change in geometry and electronic distribution in the excited state.

-

Moderate to High Quantum Yield: Particularly in aprotic polar solvents.

Experimental Protocols

Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde

A plausible synthetic route involves a Vilsmeier-Haack formylation of 2-(2-Thienyl)-1H-indole.[12]

Materials:

-

2-(2-Thienyl)-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexane

Procedure:

-

Cool a solution of DMF to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise with stirring.

-

Allow the mixture to warm to room temperature.

-

Add a solution of 2-(2-Thienyl)-1H-indole in DMF dropwise.

-

Heat the reaction mixture at 60 °C for 2 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with a 2 M NaOH solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Caption: Synthetic workflow for 2-(2-Thienyl)-1H-indole-3-carbaldehyde.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra in various solvents.

Materials:

-

Synthesized 2-(2-Thienyl)-1H-indole-3-carbaldehyde

-

Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mM.

-

Prepare dilute solutions (1-10 µM) in each of the selected solvents. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[13]

-

Record the absorption spectrum for each solution using a UV-Vis spectrophotometer.

-

For each solution, record the emission spectrum by exciting at the absorption maximum.

-

Record the excitation spectrum by monitoring the emission at the emission maximum.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Procedure:

-

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]

Potential Applications in Drug Development and Research

The anticipated sensitive fluorescence of 2-(2-Thienyl)-1H-indole-3-carbaldehyde makes it a strong candidate for several applications:

-

Cellular Imaging: Its potential solvatochromism could be exploited to probe the polarity of different cellular microenvironments.[1]

-

Fluorescent Probes: The carbaldehyde group can be further functionalized to create targeted probes for specific biomolecules or ions.[1] The fluorescence properties could be modulated upon binding to the target, enabling "turn-on" or "turn-off" sensing.[1]

-

Drug Delivery: The molecule could be incorporated into drug delivery systems to monitor their localization and release in real-time.[5]

Jablonski Diagram for the Photophysical Processes

Caption: Jablonski diagram illustrating the key photophysical pathways.

Conclusion

2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its predicted D-π-A structure suggests a rich photophysical behavior, particularly a strong sensitivity to the local environment. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to synthesize, characterize, and ultimately exploit the unique fluorescence properties of this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, ensuring a rigorous and fruitful investigation into this promising fluorophore.

References

-

Lian, J., et al. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(1), 27-32. [Link]

-

Kamat, P. V., et al. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Journal of Photochemistry and Photobiology A: Chemistry, 185(2-3), 223-228. [Link]

-

Nagasono, M., et al. (2025). Solvatochromism Observed in the X-ray Absorption Spectrum of Indole Dissolved in Water. The Journal of Physical Chemistry A. [Link]

-

Lian, J., et al. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(1). [Link]

-

Andrade, P., et al. (2014). Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups as new pH sensors. Dyes and Pigments, 102, 265-272. [Link]

-

Yernale, N. G., & Mruthyunjayaswamy, B. H. M. (2015). Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][6][10][15]triazines and indole-3-carbaldehyde Schiff Bases. Journal of Fluorescence, 25(6), 1645-1655. [Link]

-

Peviani, V., et al. (2022). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. Molecules, 27(6), 1989. [Link]

-

Kumar, J., et al. (2018). Synthesis, Photophysical and Antioxidant studies of Ethenyl Indoles. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1-10. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

El-Sawy, A. A., et al. (2013). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 50(S1), E1-E21. [Link]

-

Verna, A., et al. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Dyes and Pigments, 199, 110069. [Link]

-

Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 785. [Link]

-

Botto, C., et al. (2017). Photochemical and Photophysical Behavior of Indolyl Anions in Photostimulated Intramolecular Arylation Reactions. Supporting Information. The Royal Society of Chemistry. [Link]

-

Yernale, N. G., & Mruthyunjayaswamy, B. H. M. (2015). Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][6][10][15]triazines and indole-3-carbaldehyde Schiff Bases. Semantic Scholar. [Link]

-

Bingul, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 436-444. [Link]

-

Wang, H., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Ghorab, M. M., et al. (2013). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 50(4), 849-857. [Link]

-

Yernale, N. G., & Mruthyunjayaswamy, B. H. M. (2015). Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][6][10][15]triazines and indole-3-carbaldehyde Schiff Bases. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4728. [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Press Release. [Link]

-

Lyubenova, L., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 15(3), 827. [Link]

-

Mallayya, V. (2026). Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences, 25(1). [Link]

-

Rizal, U., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 11. ijamtes.org [ijamtes.org]

- 12. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Role of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in heterocyclic chemistry

An In-Depth Technical Guide to the Role of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in Heterocyclic Chemistry

Abstract

The hybrid molecule, 2-(2-Thienyl)-1H-indole-3-carbaldehyde, represents a cornerstone scaffold in contemporary heterocyclic chemistry and medicinal chemistry. By covalently linking the electron-rich indole and thiophene moieties, this compound serves as a highly versatile and reactive intermediate for the synthesis of complex molecular architectures. The strategic placement of the formyl group at the C3-position of the indole nucleus activates the molecule for a multitude of subsequent transformations, including condensations, cycloadditions, and multicomponent reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and profound utility of 2-(2-Thienyl)-1H-indole-3-carbaldehyde as a precursor to novel heterocyclic systems with significant therapeutic potential. Detailed experimental protocols, mechanistic insights, and a survey of the biological activities of its derivatives are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Principle of Molecular Hybridization

In the landscape of drug development, the indole nucleus is recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic compounds exhibiting potent biological activities.[1][2] Similarly, the thiophene ring is a key isostere for the benzene ring in medicinal chemistry, often enhancing metabolic stability and modulating biological activity. The strategic fusion of these two pharmacophores into a single molecular entity, 2-(2-thienyl)-1H-indole, creates a hybrid with a unique electronic and steric profile.

The subsequent introduction of a carbaldehyde (-CHO) group at the C3-position of the indole ring via reactions like the Vilsmeier-Haack formylation transforms this stable scaffold into a powerful synthetic intermediate.[3][4] This formyl group is not merely a passive substituent; it is the primary locus of reactivity, enabling chemists to "decorate" the core structure and build a diverse library of more complex heterocyclic derivatives. These derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide will dissect the chemistry of this pivotal building block, from its synthesis to its application in constructing novel therapeutic agents.

Synthesis of the Core Scaffold

The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocyclic system like 2-(2-thienyl)-1H-indole is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] The resulting electrophilic chloroiminium salt readily attacks the most nucleophilic position of the indole, which is the C3-position.

The overall synthetic strategy involves a two-step process: first, the synthesis of the 2-(2-thienyl)-1H-indole precursor, followed by its formylation.

Caption: Synthetic pathway to 2-(2-Thienyl)-1H-indole-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(2-Thienyl)-1H-indole

This protocol describes the C3-formylation of the indole nucleus, a crucial step in activating the scaffold for further diversification.

Materials:

-

2-(2-Thienyl)-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.[4]

-

-

Reaction Mixture: Once the addition is complete, stir the resulting pale-yellow solution for 30 minutes at 0 °C. In a separate flask, dissolve 2-(2-Thienyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Formylation: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C3-position of the indole.

-

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. This process is often exothermic.

-

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated Na₂CO₃ solution until the pH is alkaline (pH ~8-9). The product will often precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude aldehyde can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Reactivity and Application in Heterocyclic Synthesis

The synthetic power of 2-(2-Thienyl)-1H-indole-3-carbaldehyde lies in the reactivity of its aldehyde group. This electrophilic center is a gateway to a vast array of C-C and C-N bond-forming reactions, enabling the construction of diverse and complex heterocyclic systems.

Caption: Key reaction pathways originating from the core scaffold.

Key Transformations and Resulting Heterocycles:

-

Schiff Base and Thiosemicarbazone Formation: The aldehyde readily condenses with primary amines and thiosemicarbazides.[9][10] These derivatives are not just final products; they are intermediates for synthesizing fused heterocycles like indolyl-pyrazoles and oxazoles. Thiosemicarbazones, in particular, are a well-established class of compounds with significant antimicrobial and anticancer activities.[9]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides α,β-unsaturated systems.[11][12] These electron-deficient alkenes are excellent Michael acceptors and dienophiles, serving as precursors for pyridines, pyrimidines, and other fused heterocyclic systems.

-

Multicomponent Reactions (MCRs): The aldehyde is an ideal substrate for MCRs, which enable the rapid assembly of complex molecules in a single step. For example, it can be used in the synthesis of pyrimido[4,5-b]indoles or other fused heterocyclic libraries.[13]

-

Synthesis of Indolyl Chalcones: Condensation with substituted acetophenones yields indolyl chalcones, a class of compounds known for a wide range of biological activities, including potent anticancer and anti-inflammatory effects.[6]

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of 2-(2-Thienyl)-1H-indole-3-carbaldehyde is a recurring theme in the development of new therapeutic agents. The combination of the indole and thiophene rings often imparts favorable pharmacokinetic properties and potent biological responses.

| Derivative Class | Therapeutic Area | Mechanism of Action (Example) | Representative IC₅₀/MIC |

| Thiosemicarbazones | Antimicrobial | Inhibition of microbial growth through metal chelation or enzyme inhibition. | MIC: 5-50 µg/mL against various bacterial/fungal strains.[5] |

| Chalcones | Anticancer | Inhibition of tubulin polymerization, induction of apoptosis. | IC₅₀: 8-15 µM against breast cancer cell lines (e.g., MCF-7).[5][6] |

| Schiff Bases | Anti-inflammatory | Inhibition of inflammatory enzymes like COX-1/COX-2. | IC₅₀: ~8.1 µg/mL (COX-1), ~9.5 µg/mL (COX-2) for bromo-indolyl derivatives.[6] |

| Fused Pyrimidines | Anticancer | Kinase inhibition (e.g., EGFR, CDK2).[10] | Varies widely based on specific target and substitution pattern. |

| Various Conjugates | Antioxidant | Scavenging of free radicals like DPPH.[14] | Activity often superior to standards like BHA.[14] |

Note: Data presented is representative of indole-3-carboxaldehyde derivatives and serves as a comparative benchmark. Specific values for 2-(2-Thienyl) derivatives may vary.

Conclusion

2-(2-Thienyl)-1H-indole-3-carbaldehyde is far more than a simple chemical compound; it is a strategic platform for innovation in heterocyclic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde functional group provide an accessible and powerful tool for synthetic chemists. The ability to readily generate diverse libraries of complex heterocyclic compounds makes this scaffold invaluable in the quest for novel drug candidates. From anticancer chalcones to antimicrobial thiosemicarbazones, the derivatives of this core molecule continue to demonstrate significant therapeutic potential, cementing its role as a critical building block in modern medicinal chemistry.

References

- Vilsmeier-Haack Reaction. Cambridge University Press.

- A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- Formylation and the Vilsmeier Reagent.

- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. Benchchem.

- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.

- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.

- Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis. Benchchem.

- N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC.

- indole-3-carboxaldehyde. The Good Scents Company.

- Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- A Comparative Guide to the Reactivity of 3H- Indole-2-carbaldehyde and 1H-Indole-2. Benchchem.

- Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermedi

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

Technical Safety & Toxicology Guide: 2-(2-Thienyl)-1H-indole-3-carbaldehyde

Executive Summary

2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS 5691-07-6) is a privileged heterocyclic scaffold widely utilized in the synthesis of anticancer, antimicrobial, and anti-inflammatory agents. Characterized by an indole core substituted with a thiophene ring at the C2 position and a reactive formyl group at C3, it serves as a critical intermediate for generating Schiff bases, chalcones, and tubulin polymerization inhibitors.

While direct regulatory toxicology reports (e.g., REACH dossiers) for this specific CAS are limited, its safety profile is well-characterized through Structure-Activity Relationship (SAR) analysis of homologous 2-aryl-indole-3-carbaldehydes. This guide synthesizes available data to establish a robust safety and handling protocol for research environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 2-(2-Thienyl)-1H-indole-3-carbaldehyde |

| CAS Number | 5691-07-6 |

| Synonyms | 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde; 3-Formyl-2-(2-thienyl)indole |

| Molecular Formula | C₁₃H₉NOS |

| Molecular Weight | 227.28 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |

| SMILES | O=Cc1c([nH]c2ccccc12)c3cccs3 |

| Functional Groups | Indole (aromatic heterocycle), Thiophene (sulfur heterocycle), Aldehyde (reactive electrophile) |

Hazard Identification (GHS Classification)

Note: Classification is based on the reactive aldehyde group and homologous indole derivatives.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction (Aldehyde moiety). |

Structural Alerts & SAR Analysis

-

Thiophene Moiety: Thiophene rings can undergo metabolic activation via cytochrome P450 enzymes (S-oxidation) to form reactive sulfoxides or epoxides, which may covalently bind to cellular proteins. Chronic exposure should be minimized.

-

Aldehyde Group: Highly reactive toward nucleophiles (proteins/DNA). Potential for sensitization upon repeated dermal contact.

-

Indole Core: Generally considered a privileged scaffold, but 2-aryl substitutions significantly increase lipophilicity (LogP ~3.2), enhancing membrane permeability and potential cytotoxicity.

Toxicological Profile: In Vitro & Mechanism[11][12][13]

The primary utility of 2-(2-Thienyl)-1H-indole-3-carbaldehyde lies in its conversion to potent cytotoxic agents. However, the aldehyde itself possesses moderate biological activity.

Cytotoxicity Data (Interpolated from Homologs)

The following table summarizes the cytotoxicity of the target compound and its close structural analogs against common cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Activity Interpretation |

| 2-(2-Thienyl)-indole-3-CHO | HeLa (Cervical) | 15 - 45 | Moderate Cytotoxicity |

| 2-(2-Thienyl)-indole-3-CHO | MCF-7 (Breast) | 20 - 50 | Moderate Cytotoxicity |

| 2-Phenyl-indole-3-CHO | MCF-7 | 35 - 60 | Moderate Cytotoxicity |

| Indole-3-carbaldehyde (Parent) | HeLa | >100 | Low Cytotoxicity |

| Target Mechanism | Tubulin | Ki ~ 1-5 µM | Inhibits polymerization |

Data Source: Synthesized from SAR studies on 2-aryl-indole derivatives [1, 2].

Mechanism of Action (MOA)

The toxicity of this compound is often mechanism-based, involving the disruption of microtubule dynamics and the induction of oxidative stress.

Figure 1: Proposed Mechanism of Action (MOA). The compound penetrates cells and targets tubulin dynamics and mitochondrial function, leading to apoptotic cell death.

Experimental Protocols

Protocol A: Safe Synthesis (Vilsmeier-Haack Formylation)

Context: This reaction generates hazardous intermediates (POCl₃, HCl). Perform in a fume hood.

-

Reagents: 2-(2-Thienyl)-1H-indole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

-

Setup: Flame-dried round-bottom flask, N₂ atmosphere, ice bath (0°C).

-

Procedure:

-

Add DMF to the flask and cool to 0°C.

-

Dropwise add POCl₃ (highly exothermic; maintain <5°C). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

-

Dissolve 2-(2-Thienyl)-1H-indole in minimal DMF and add dropwise.

-

Warm to RT, then heat to 60°C for 3-4 hours.

-

Quench: Pour reaction mixture onto crushed ice/sodium acetate solution (neutralize HCl).

-

Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

-

-

Safety Check: Neutralize aqueous waste before disposal.

Protocol B: MTT Cytotoxicity Assay

Standard protocol for evaluating the safety/potency of the compound.

-

Cell Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment:

-

Dissolve compound in DMSO (Stock 10 mM).

-

Prepare serial dilutions in media (Final DMSO < 0.5%).

-

Treat cells for 48h.

-

-

MTT Addition:

-

Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate 4h at 37°C (Formazan crystals form).

-

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.